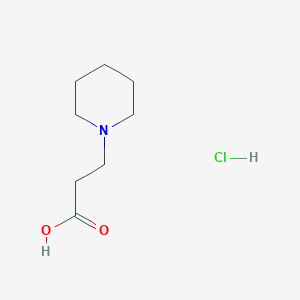

3-(Piperidin-1-yl)propanoic acid hydrochloride

Description

Properties

IUPAC Name |

3-piperidin-1-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c10-8(11)4-7-9-5-2-1-3-6-9;/h1-7H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTNZXCCWPOONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70520866 | |

| Record name | 3-(Piperidin-1-yl)propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14788-15-9 | |

| Record name | 1-Piperidinepropanoic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14788-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Piperidin-1-yl)propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperidin-1-yl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Piperidin-1-yl)propanoic acid hydrochloride

Introduction

The piperidine nucleus is a cornerstone of medicinal chemistry, representing one of the most significant heterocyclic scaffolds in modern drug design.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals, including treatments for cancer, neurological disorders, and infectious diseases.[3][4] Within this vital class of compounds, 3-(Piperidin-1-yl)propanoic acid hydrochloride (CAS: 14788-15-9) emerges as a versatile bifunctional building block. This molecule uniquely combines a basic piperidine ring with an acidic propanoic acid chain, offering two distinct points for chemical modification.

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. It is intended for researchers, chemists, and drug development professionals who utilize such intermediates to construct more complex molecular architectures. The following sections will detail the compound's identity, structural characteristics, a validated synthetic approach, reactivity profile, and essential safety protocols, providing a holistic understanding for its effective application in a laboratory setting.

Section 1: Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's fundamental properties are paramount for its successful application. This compound is a stable, solid material at room temperature, valued for its utility as a synthetic intermediate.[5]

Identifiers and Structure

The compound is systematically named and cataloged under various identifiers to ensure unambiguous recognition in chemical databases and literature.

| Identifier | Value | Source |

| IUPAC Name | 3-piperidin-1-ylpropanoic acid;hydrochloride | [6] |

| CAS Number | 14788-15-9 | [6] |

| Molecular Formula | C₈H₁₆ClNO₂ | [5][7] |

| Molecular Weight | 193.67 g/mol | [5][6][7] |

| SMILES | C1CCN(CC1)CCC(=O)O.Cl | [6] |

| InChI Key | ZBTNZXCCWPOONU-UHFFFAOYSA-N | [5][6] |

| Common Synonyms | 1-Piperidinepropanoic acid hydrochloride, beta-Piperidinopropionic acid hydrochloride | [5][6] |

Physicochemical Properties

The physical properties dictate the handling, storage, and reaction conditions for the compound. It is typically supplied as a high-purity solid.

| Property | Value | Source |

| Appearance | Solid, powder form | [5] |

| Purity | Typically ≥95% | [7] |

| Melting Point | 215-216 °C | |

| Storage Temperature | Room Temperature, sealed in a dry environment | [8] |

Caption: Relationship between the free base and its hydrochloride salt.

Section 2: Spectroscopic and Structural Characterization

Structural confirmation and purity assessment are critical validation steps. While specific spectra for this exact compound are proprietary to suppliers, a detailed analysis based on its known structure allows for the prediction of its spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three regions of the molecule. The protons on the piperidine ring alpha to the nitrogen (N-CH₂) will appear downfield (~3.0-3.5 ppm) as broad multiplets. The protons on the beta and gamma carbons of the piperidine ring will be further upfield (~1.5-2.0 ppm). The two methylene groups of the propanoic acid chain (-CH₂-CH₂-COOH) will present as two distinct triplets, likely in the range of 2.8-3.2 ppm and 2.5-2.9 ppm, respectively. The acidic proton of the carboxylic acid may be a very broad singlet or may not be observed depending on the solvent.

-

¹³C NMR: The carbon spectrum will show a characteristic signal for the carbonyl carbon (C=O) of the carboxylic acid at the most downfield position (~170-180 ppm). The carbons of the piperidine ring will appear in the aliphatic region, with the carbons alpha to the nitrogen being the most deshielded (~50-55 ppm). The remaining piperidine and propanoic acid carbons will resonate between ~20-50 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. Under typical electron ionization (EI) conditions, the compound would first lose HCl. The resulting molecular ion peak for the free base (C₈H₁₅NO₂) would be observed at m/z = 157.21. Key fragmentation pathways would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. The spectrum of this compound would be characterized by:

-

A very broad absorption band from ~2500-3300 cm⁻¹, characteristic of the O-H stretch of a carboxylic acid hydrogen-bonded dimer and the N-H⁺ stretch of the ammonium salt.

-

A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

-

C-H stretching vibrations for the aliphatic CH₂ groups just below 3000 cm⁻¹.

Section 3: Synthesis and Reactivity

Synthetic Pathway: A Field-Proven Approach

From an application scientist's perspective, the most reliable and scalable synthesis of this compound is achieved via a Michael addition reaction. This pathway is chosen for its high efficiency, use of readily available starting materials, and straightforward purification.

The reaction involves the conjugate addition of piperidine to an acrylic acid derivative. Using ethyl acrylate is often preferred for its ease of handling, followed by a simple hydrolysis step to yield the desired carboxylic acid. The final step is salt formation with hydrochloric acid.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method. Researchers should optimize conditions based on their specific laboratory setup and scale.

-

Michael Addition:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine (1.0 eq) and ethanol (as solvent).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Add ethyl acrylate (1.05 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C. The causality here is to control the exothermic reaction to prevent side-product formation.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by TLC or GC-MS.

-

Remove the solvent under reduced pressure to yield the crude intermediate ester.

-

-

Saponification (Hydrolysis):

-

Dissolve the crude ester from the previous step in a mixture of water and ethanol.

-

Add sodium hydroxide (1.5 eq) and heat the mixture to reflux for 2-4 hours. The use of excess base ensures complete conversion of the ester to the carboxylate salt.

-

Cool the reaction to room temperature and acidify carefully with concentrated HCl to a pH of ~6. This protonates the carboxylate.

-

Concentrate the mixture in vacuo to obtain the crude free base.

-

-

Salt Formation and Purification:

-

Dissolve the crude free base in a minimal amount of isopropanol.

-

Add a solution of HCl in diethyl ether or isopropanol (~1.1 eq) dropwise with vigorous stirring.

-

The hydrochloride salt will precipitate out of the solution. This precipitation is a self-validating purification step, as many impurities will remain in the solvent.

-

Stir the resulting slurry for 1 hour at room temperature.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven at 40-50 °C.

-

-

Validation:

-

Confirm the identity and purity of the final product using NMR, IR, and melting point analysis as described in Section 2.

-

Chemical Reactivity

The molecule's reactivity is governed by its two primary functional groups:

-

Carboxylic Acid: This group can undergo standard transformations such as esterification (with alcohols under acidic conditions), amide bond formation (with amines using coupling agents like EDC or DCC), and reduction to the corresponding alcohol using strong reducing agents like LiAlH₄.

-

Piperidine Nitrogen: As a tertiary amine, the nitrogen is basic and nucleophilic (in its free base form). It can be quaternized with alkyl halides, although this is less common for this specific building block. Its primary role is to impart basicity and serve as a structural anchor.

Section 4: Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its value lies in its bifunctional nature, acting as a "linker" or scaffold.

-

Scaffold for Library Synthesis: The carboxylic acid provides a handle for amide coupling, allowing chemists to attach a wide variety of amine-containing fragments. Simultaneously, the piperidine ring provides a defined spatial orientation and a basic center, which is often critical for interacting with biological targets like GPCRs or ion channels.[3]

-

Introduction of Physicochemical Properties: Incorporating this moiety into a larger molecule can enhance water solubility (due to the ionizable groups) and introduce a basic nitrogen, which can be tuned to achieve a desired pKa for optimal pharmacokinetic properties (ADME).[3]

-

Neurological and CNS Drug Discovery: The piperidine scaffold is prevalent in drugs targeting the central nervous system (CNS).[3][4] This building block is therefore highly relevant for synthesizing novel compounds for evaluation as analgesics, antipsychotics, or treatments for neurodegenerative diseases.[4][9]

Caption: Role as a versatile building block in chemical synthesis.

Section 5: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical intermediate.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards.[6]

| Hazard Code | Description | Class |

| H315 | Causes skin irritation | Skin Irritation, Category 2 |

| H319 | Causes serious eye irritation | Eye Irritation, Category 2A |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |

Recommended Handling Procedures

A self-validating safety workflow ensures minimal exposure and risk.

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to mitigate inhalation risks.[10]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles that provide a complete seal around the eyes.

-

Dispensing: When weighing and transferring the solid, use anti-static spatulas and weighing boats to prevent dispersal of the powder.

-

Spill Response: In case of a spill, cordon off the area. Absorb with an inert material (e.g., vermiculite or sand) and place it in a sealed container for chemical waste disposal. Do not use combustible materials like paper towels for large spills.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

-

Conditions: Store in a tightly sealed container to prevent moisture absorption, as hydrochloride salts can be hygroscopic. Keep in a cool, dry, and well-ventilated area.[8]

-

Incompatibilities: Avoid storage with strong bases (which would deprotonate the compound) and strong oxidizing agents.[11]

Conclusion

This compound is a well-defined and highly valuable chemical intermediate. Its bifunctional nature, combining a piperidine scaffold with a reactive carboxylic acid handle, makes it an indispensable tool for medicinal chemists and researchers. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as outlined in this guide, is the foundation for its safe and effective use in the synthesis of novel and potentially therapeutic compounds. Its continued application in drug discovery underscores the enduring importance of the piperidine motif in developing the next generation of pharmaceuticals.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

-

Arote, R. B. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13131921, this compound. Retrieved from [Link]

-

PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

Ark Pharm, Inc. (n.d.). 14788-15-9 | this compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 26371-07-3 | Product Name : 3-(Piperidin-1-yl)propanoic Acid. Retrieved from [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

ResearchGate. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. Retrieved from [Link]

- Google Patents. (2010). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

-

Defense Technical Information Center. (1992). Piperidine Synthesis. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. This compound [cymitquimica.com]

- 6. This compound | C8H16ClNO2 | CID 13131921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 14788-15-9 | this compound - Synblock [synblock.com]

- 8. 1-PIPERIDINEPROPIONIC ACID | 26371-07-3 [chemicalbook.com]

- 9. wisdomlib.org [wisdomlib.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.ca [fishersci.ca]

Technical Guide: 3-(Piperidin-1-yl)propanoic Acid Hydrochloride

Precision Stoichiometry, Physicochemical Identity, and Analytical Verification[1]

Executive Summary

3-(Piperidin-1-yl)propanoic acid hydrochloride (CAS: 14788-15-9) is a critical

This guide provides a first-principles derivation of its molecular weight, validated analytical protocols for confirming salt stoichiometry, and best practices for handling this compound in high-precision drug development workflows.

Section 1: Physicochemical Identity & Molecular Weight Derivation

In drug development, relying on the label MW is insufficient for critical assays. We must derive the value from IUPAC standard atomic weights to ensure stoichiometric accuracy, particularly when scaling reactions.

1.1 Structural Composition

The compound consists of a piperidine ring attached to the nitrogen of a propanoic acid chain. In its hydrochloride form, the basic nitrogen of the piperidine ring is protonated, forming a chloride salt.

1.2 First-Principles MW Calculation

Using the standard atomic weights (IUPAC 2024), we calculate the precise molecular weight to four decimal places to minimize rounding errors in large-scale molarity calculations.

| Element | Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution |

| Carbon (C) | 8 | 12.011 | 96.088 |

| Hydrogen (H) | 16 | 1.008 | 16.128 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Chlorine (Cl) | 1 | 35.450 | 35.450 |

| Total MW | 193.671 g/mol |

Critical Note: The Free Base (

) has a MW of 157.21 g/mol . Confusing the salt and free base forms is the most common source of stoichiometric error in synthesis.

1.3 Dissociation Dynamics

The following diagram illustrates the structural connectivity and the dissociation of the hydrochloride salt in an aqueous environment.

Figure 1: Dissociation pathway of this compound in aqueous media.[1][5][6][7]

Section 2: Analytical Verification Protocols

Trustworthiness in chemical research requires self-validating systems. Do not assume the purity or stoichiometry of the salt provided by a vendor. Use the following protocols to verify the material.

2.1 Protocol: Potentiometric Titration (Chloride Determination)

This is the "Gold Standard" for verifying that your sample is indeed the mono-hydrochloride salt and not a hemi-salt or free base.

Objective: Determine the precise chloride content to confirm the MW of 193.67 g/mol .

Theoretical Chloride Content:

Methodology:

-

Sample Prep: Weigh accurately ~100 mg of the sample into a titration beaker.

-

Dissolution: Dissolve in 50 mL of deionized water. Add 1 mL of 2M Nitric Acid (

).-

Why Nitric Acid? It prevents the interference of carbonates and ensures the silver chloride precipitate is stable.

-

-

Titrant: Standardized 0.1 N Silver Nitrate (

). -

Detection: Potentiometric indication using a Silver/Silver Chloride electrode pair.[1][8]

Calculation:

2.2 Protocol: Mass Spectrometry (LC-MS ESI+)

Researchers often misinterpret MS data for salts. In Electrospray Ionization (ESI+), the chloride counterion is stripped away.

-

Expected Observation: You will not see the parent ion at 193.67 m/z.

-

Target Ion: You will observe the protonated free base

.-

Calculation:

.

-

-

Interpretation: If you see peaks at 193, it is likely an adduct or impurity, not the molecular ion.

Figure 2: Analytical logic flow for validating the hydrochloride salt stoichiometry.

Section 3: Synthetic Utility & Handling

3.1 Stoichiometry in Peptide Coupling

When using this compound as a linker in solid-phase peptide synthesis (SPPS):

-

Equivalents: Always calculate equivalents based on the 193.67 g/mol value.

-

Base Trap: The HCl portion will consume one equivalent of your base (e.g., DIPEA or NMM).

-

Adjustment: If your protocol calls for 2.0 eq of DIPEA for a standard coupling, you must increase this to 3.0 eq to neutralize the hydrochloride salt attached to the piperidine. Failure to do so will result in incomplete coupling due to protonation of the nucleophile.

-

3.2 Hygroscopicity & Storage

Hydrochloride salts of amino acids are frequently hygroscopic.

-

Impact on MW: Absorbed water increases the effective molecular weight.

-

Mitigation: Store in a desiccator at 2-8°C. For critical analytical standards, dry the compound under vacuum over

for 24 hours before weighing.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13131921, this compound. Retrieved from [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights (2024). Standard Atomic Weights. Retrieved from [Link]

Sources

- 1. sips.org.in [sips.org.in]

- 2. This compound [cymitquimica.com]

- 3. This compound | C8H16ClNO2 | CID 13131921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 14788-15-9 | this compound - Synblock [synblock.com]

- 5. web.mit.edu [web.mit.edu]

- 6. metrohm.com [metrohm.com]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. POTENTIOMETRIC TITRATION OF HYDROCHLORIC ACID DILUTE SOLUTION USING A METROLOGICAL APPROACH - Proceedings - IMEKO [imeko.net]

3-(Piperidin-1-yl)propanoic Acid Hydrochloride: A Versatile Solubilizing Linker & Building Block

The following technical guide details the properties, synthesis, and application of 3-(Piperidin-1-yl)propanoic acid hydrochloride , a critical building block in medicinal chemistry.

Executive Summary

This compound (CAS: 14788-15-9) is a

Physicochemical Profile

The hydrochloride salt is the preferred form for handling due to its stability and crystallinity compared to the hygroscopic free zwitterion.

| Parameter | Data |

| Chemical Name | This compound |

| CAS Number | 14788-15-9 (HCl Salt); 26371-07-3 (Free Acid) |

| Molecular Formula | |

| Molecular Weight | 193.67 g/mol (Salt); 157.21 g/mol (Free Base) |

| pKa (Calculated) | ~3.8 (Carboxyl), ~10.1 (Piperidine Nitrogen) |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in Water, Methanol, DMSO; Insoluble in Hexanes, Et₂O |

| Hygroscopicity | Moderate (Store under desiccant) |

Synthesis & Manufacturing Logic

The industrial synthesis of this building block relies on the Michael Addition of piperidine to an acrylic acid derivative. This route is preferred over direct alkylation with 3-halopropanoic acids due to higher atom economy and the avoidance of genotoxic alkyl halide byproducts.

Mechanistic Pathway[3][4][7]

-

Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the

-carbon of methyl acrylate (Michael acceptor). -

Hydrolysis: The intermediate ester is hydrolyzed under acidic conditions (HCl) to prevent the formation of the zwitterionic free base, directly yielding the stable hydrochloride salt.

Visualization: Synthetic Workflow

The following diagram illustrates the synthesis and the critical decision points for its downstream application.

Figure 1: Synthetic pathway for 3-(Piperidin-1-yl)propanoic acid HCl via Michael Addition.

Synthetic Utility & Protocols

Amide Coupling (Solubility Enhancement Strategy)

The most common application is coupling this acid to an amine-bearing scaffold.[3] This installs a "solubilizing tail."

Challenge: The starting material is a hydrochloride salt.[1] Standard coupling conditions (EDC/NHS) can fail if the salt is not neutralized, as the protonated amine cannot act as a nucleophile, and the carboxylic acid must be deprotonated to react with uronium reagents.

Optimized Protocol (HATU Method): This protocol ensures complete neutralization of the HCl salt in situ without isolating the hygroscopic free base.

-

Preparation: Dissolve 3-(Piperidin-1-yl)propanoic acid HCl (1.2 equiv) in anhydrous DMF (0.1 M concentration).

-

Activation: Add HATU (1.2 equiv) and DIPEA (diisopropylethylamine, 3.5 equiv ).

-

Note on Causality: You normally use 2.0 equiv of base. Here, 1.0 equiv is consumed to neutralize the HCl counterion, 1.0 equiv neutralizes the carboxylic acid, and 1.5 equiv maintains the basic pH required for HATU activity.

-

-

Coupling: Stir for 5 minutes at Room Temperature (RT) to form the activated ester, then add the Target Amine (1.0 equiv).

-

Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+157 mass shift).

-

Workup: Dilute with EtOAc, wash with saturated

(removes byproducts) and Brine. Avoid acidic washes, as the product is basic and will extract into the aqueous layer.

Use as a Linker (Pro-drug Design)

This moiety serves as a spacer in pro-drug design. The ester bond formed between this acid and a hydroxyl-bearing drug is susceptible to plasma esterases.

-

Mechanism: Upon administration, esterases cleave the ester, releasing the active drug and the non-toxic 3-(piperidin-1-yl)propanoic acid byproduct.

-

Advantage: The protonated piperidine nitrogen increases the formulation solubility of the parent drug significantly.

Case Study: Pharmacophore Installation

In a typical lead optimization campaign for a kinase inhibitor, a researcher might encounter a potent but insoluble biaryl scaffold.

Experimental Logic:

-

Hypothesis: Appending a basic amine via a flexible linker will introduce a solvent-exposed ionizable group (

). -

Execution: 3-(Piperidin-1-yl)propanoic acid is coupled to a solvent-exposed amine on the scaffold.

-

Result:

- Reduction: The lipophilicity drops due to ionization.

-

Solubility Increase: The salt form of the conjugate is water-soluble.

-

Metabolic Stability: The

-amino acid linkage is generally more stable to peptidases than

Visualization: Decision Tree for Coupling

Figure 2: Decision matrix for coupling conditions based on target nucleophile.

Safety & Handling

-

Health Hazards: Causes skin irritation (H315) and serious eye irritation (H319). The free base is a tertiary amine and can be corrosive.

-

Storage: The HCl salt is hygroscopic. Store at 2–8°C in a tightly sealed container.

-

Incompatibility: Strong oxidizing agents. Avoid mixing with acid chlorides without proper venting (HCl gas evolution).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13131921, this compound. Retrieved from [Link]

-

Matrix Fine Chemicals. (2025). Product Specification: 3-(Piperidin-1-yl)propanoic acid.[1][4][5][6] Retrieved from [Link]

- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

- Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456.

Sources

- 1. 1094477-12-9,[1-(m-Tolyl)cyclohexyl]methanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Amide synthesis by acylation [organic-chemistry.org]

- 3. growingscience.com [growingscience.com]

- 4. 3-(PIPERIDIN-1-YL)PROPANOIC ACID | CAS 26371-07-3Â [matrix-fine-chemicals.com]

- 5. 26371-07-3|3-(Piperidin-1-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 6. US9452990B2 - Complement pathway modulators and uses thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Multifaceted Mechanisms of Action of 3-(Piperidin-1-yl)propanoic Acid Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Preamble: Deconstructing a Privileged Scaffold in Modern Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically approved drugs targeting a spectrum of diseases, particularly those affecting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to engage in crucial hydrogen bonding and ionic interactions allow for a high degree of chemical space exploration. When incorporated into the 3-(piperidin-1-yl)propanoic acid backbone, this scaffold gives rise to a class of molecules with significant therapeutic potential, yet their mechanisms of action are not governed by a single pathway. Instead, the specific derivatization of this core structure dictates its interaction with distinct biological targets.

This technical guide eschews a monolithic explanation, instead offering an in-depth exploration of the three primary, evidence-based mechanisms of action through which 3-(piperidin-1-yl)propanoic acid hydrochloride derivatives likely exert their pharmacological effects: modulation of sigma receptors, interaction with the GABAergic system, and inhibition of acetylcholinesterase. Understanding these distinct yet potentially overlapping pathways is paramount for the rational design and development of novel therapeutics derived from this versatile chemical class.

Part 1: The Sigma-1 Receptor Chaperone - A High-Affinity Target

The sigma-1 receptor (σ1R) is a unique ligand-regulated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates a variety of signaling proteins, including ion channels and G-protein coupled receptors.[3] A growing body of evidence suggests that many piperidine-containing compounds exhibit high affinity for σ1R, making this a primary putative mechanism for 3-(piperidin-1-yl)propanoic acid derivatives.[4][5]

The Critical Role of the Protonated Piperidine

At physiological pH, the tertiary amine of the piperidine ring is protonated, forming a cationic center. This positively charged nitrogen is hypothesized to form a crucial salt bridge with the glutamate 172 (Glu172) residue within the σ1R binding pocket.[3][4] This electrostatic interaction is a key anchor for high-affinity binding and subsequent modulation of the receptor's chaperone activity. The propanoic acid side chain and other substitutions on the piperidine ring will then determine the precise orientation and interactions with other residues in the binding site, influencing whether the derivative acts as an agonist or antagonist.

Downstream Signaling Consequences of σ1R Modulation

Modulation of σ1R can lead to a cascade of downstream effects, including:

-

Regulation of Ion Channels: σ1R interacts with and modulates the activity of voltage-gated ion channels, such as K+ and Ca2+ channels, which can impact neuronal excitability.

-

Modulation of Neurotransmitter Systems: Activation of σ1R can influence the release of various neurotransmitters, including dopamine and glutamate.

-

Neuroprotective and Anti-inflammatory Effects: σ1R activation has been linked to neuroprotective pathways and the suppression of neuroinflammatory responses.

Caption: Proposed signaling pathway for σ1R modulation.

Part 2: Interference with the GABAergic System

The structural resemblance of certain 3-(piperidin-1-yl)propanoic acid derivatives to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS, points towards a potential interaction with the GABAergic system.[6] This interaction can manifest in two principal ways: inhibition of GABA reuptake or direct modulation of GABA receptors.

GABA Uptake Inhibition: The Case of Nipecotic Acid Analogs

Derivatives of piperidine-3-carboxylic acid, also known as nipecotic acid, are known to be potent inhibitors of GABA transporters (GATs).[7] By blocking the reuptake of GABA from the synaptic cleft, these compounds increase the concentration and duration of GABA in the synapse, thereby enhancing inhibitory neurotransmission. For 3-(piperidin-1-yl)propanoic acid derivatives to act as GABA uptake inhibitors, specific structural features that mimic GABA would need to be present.

Direct GABA Receptor Modulation

Some piperidine-containing molecules have been shown to directly modulate GABA-A receptors.[8][9] These compounds can act as allosteric modulators, binding to a site on the receptor distinct from the GABA binding site and enhancing the receptor's response to GABA. This leads to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in a calming or sedative effect.

| Derivative Type | Putative GABAergic Mechanism | Consequence |

| Nipecotic Acid Analogs | Inhibition of GABA Transporters (GATs) | Increased synaptic GABA concentration |

| Other Piperidine Derivatives | Positive Allosteric Modulation of GABA-A Receptors | Enhanced GABA-A receptor function |

Part 3: Cholinesterase Inhibition for Cognitive Enhancement

The piperidine scaffold is a well-established pharmacophore in the design of acetylcholinesterase (AChE) inhibitors for the treatment of cognitive decline in conditions like Alzheimer's disease.[10][11][12][13] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[14]

Mechanism of Acetylcholinesterase Inhibition

AChE inhibitors containing a piperidine moiety typically interact with the catalytic active site (CAS) and/or the peripheral anionic site (PAS) of the enzyme.[11] The protonated piperidine nitrogen can form a cation-π interaction with aromatic residues in the active site gorge, while other parts of the molecule can form hydrogen bonds and hydrophobic interactions. By blocking the active site, these derivatives prevent the hydrolysis of acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic neurotransmission, which is crucial for learning and memory.

Caption: Workflow of acetylcholinesterase inhibition.

Part 4: Experimental Validation of Putative Mechanisms

To elucidate the specific mechanism of action for a novel this compound derivative, a systematic experimental approach is required.

Step-by-Step Protocol for Sigma Receptor Binding Assay

-

Objective: To determine the binding affinity of the test compound for σ1 and σ2 receptors.

-

Materials:

-

Test compound (3-(piperidin-1-yl)propanoic acid derivative)

-

Radioligand (e.g., [³H]-(+)-pentazocine for σ1, [³H]-DTG for σ2)

-

Cell membranes expressing human recombinant σ1 or σ2 receptors

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., haloperidol)

-

96-well filter plates

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.

-

Incubate at room temperature for a specified time (e.g., 120 minutes).

-

Terminate the reaction by rapid filtration through the filter plates.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Step-by-Step Protocol for GABA Uptake Assay

-

Objective: To assess the inhibitory effect of the test compound on GABA transporters.

-

Materials:

-

Test compound

-

[³H]-GABA

-

Synaptosomes or cells expressing GABA transporters (e.g., GAT1)

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

Known GAT inhibitor (e.g., tiagabine) as a positive control

-

-

Procedure:

-

Pre-incubate the synaptosomes or cells with the test compound or vehicle.

-

Initiate the uptake by adding [³H]-GABA.

-

Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Lyse the cells/synaptosomes and measure the radioactivity.

-

-

Data Analysis:

-

Determine the IC50 value for the inhibition of [³H]-GABA uptake.

-

Step-by-Step Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Objective: To measure the inhibitory activity of the test compound against AChE.

-

Materials:

-

Test compound

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine (substrate)

-

DTNB (Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microplate reader

-

-

Procedure:

-

In a 96-well plate, add buffer, DTNB, and the test compound at various concentrations.

-

Add the AChE enzyme and pre-incubate.

-

Initiate the reaction by adding the substrate, acetylthiocholine.

-

Monitor the change in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Calculate the IC50 value.

-

Conclusion: A Roadmap for Future Drug Development

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. Its versatility allows for the fine-tuning of pharmacological activity towards distinct and highly relevant biological targets. A thorough understanding of the potential mechanisms of action—sigma receptor modulation, GABAergic interference, and acetylcholinesterase inhibition—is crucial for the rational design of next-generation derivatives. The experimental protocols outlined in this guide provide a robust framework for elucidating the precise molecular interactions of these compounds, paving the way for the development of targeted and effective therapies for a range of neurological and psychiatric disorders.

References

-

Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. [Link]

-

Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

-

Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Slideshare. [Link]

-

Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. PubMed Central. [Link]

-

3-(Piperidin-1-yl)propanoic Acid. Pharmaffiliates. [Link]

-

Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. PubMed Central. [Link]

-

Pyrrolidine, thiomorpholine and piperidine GABA analogues. ResearchGate. [Link]

-

Novel piperidine sigma receptor ligands as potential antipsychotic drugs. PubMed. [Link]

-

This compound. PubChem. [Link]

-

Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. PubMed. [Link]

-

Benzimidazole Derivatives in Identifying Novel Acetylcholinesterase Inhibitors: A Combination of 3D-QSAR, Docking and Molecular Dynamics Simulation. MDPI. [Link]

-

Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. ACS Publications. [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Activity. ACS Publications. [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

-

3-D pharmacophores in drug discovery. PubMed. [Link]

-

Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. University of Bari Aldo Moro. [Link]

-

New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. PubMed. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 3. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel piperidine sigma receptor ligands as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents | PDF [slideshare.net]

- 11. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. physchemres.org [physchemres.org]

The Strategic Role of 3-(Piperidin-1-yl)propanoic Acid Hydrochloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of contemporary medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical and pharmacokinetic properties.[1][2] This guide delves into the specifics of a particularly valuable building block: 3-(Piperidin-1-yl)propanoic acid hydrochloride. We will explore its synthesis, physicochemical characteristics, and its versatile applications in the design and discovery of novel therapeutics, with a particular focus on agents targeting the central nervous system (CNS). This document serves as a comprehensive resource, providing both foundational knowledge and practical insights for leveraging this scaffold in drug development programs.

Introduction: The Piperidine Scaffold as a "Privileged" Motif

In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of bioactive compounds. The piperidine motif is a prime example of such a "privileged scaffold."[1] Its prevalence in pharmaceuticals stems from a combination of desirable attributes, including high chemical and metabolic stability, and the ability to modulate lipophilicity and water solubility.[2] These characteristics are particularly crucial for drugs targeting the CNS, where the ability to cross the blood-brain barrier is a primary determinant of efficacy.[3] The piperidine ring's three-dimensional structure also allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1]

This compound, with its embedded piperidine ring and a carboxylic acid side chain, offers a versatile platform for chemical modification. The hydrochloride salt form enhances its stability and aqueous solubility, making it an ideal starting material for a variety of synthetic transformations. This guide will provide a detailed examination of this compound's role as a key intermediate in the synthesis of innovative therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in medicinal chemistry. This compound is a solid at room temperature and is typically supplied as a white to off-white powder.[4]

| Property | Value | Source |

| CAS Number | 14788-15-9 | [5] |

| Molecular Formula | C₈H₁₆ClNO₂ | [4][5] |

| Molecular Weight | 193.67 g/mol | [5] |

| IUPAC Name | 3-piperidin-1-ylpropanoic acid;hydrochloride | [5] |

| Synonyms | 3-piperidinopropionic acid hydrochloride, beta-piperidinopropionic acid hydrochloride, 1-Piperidinepropanoic acid, hydrochloride (1:1) | [4][5] |

| Purity | Typically ≥97% | [4] |

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The primary synthetic route to 3-(Piperidin-1-yl)propanoic acid is the aza-Michael addition, a fundamental carbon-nitrogen bond-forming reaction.[6][7] This reaction involves the nucleophilic addition of a nitrogen-containing compound, in this case, piperidine, to an α,β-unsaturated carbonyl compound, such as acrylic acid or its esters.[7]

Diagram: Synthesis of 3-(Piperidin-1-yl)propanoic Acid via Michael Addition

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol provides a general method for the synthesis of the title compound. Researchers should adapt and optimize the conditions based on their specific laboratory setup and scale.

Materials:

-

Piperidine

-

Methyl acrylate

-

Methanol[8]

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent)[9]

-

Diethyl ether (for washing/precipitation)[8]

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine (1.0 equivalent) in methanol.

-

Michael Addition: To the stirred solution, add methyl acrylate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or under gentle reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Saponification: Once the reaction is complete, the methanol is removed under reduced pressure. The resulting ester is then saponified by adding an aqueous solution of a base (e.g., sodium hydroxide) and stirring until the ester is fully hydrolyzed.

-

Acidification and Salt Formation: The reaction mixture is cooled in an ice bath and acidified with hydrochloric acid.[9] This step protonates the piperidine nitrogen and the carboxylate to form the hydrochloride salt of the carboxylic acid.

-

Isolation and Purification: The product may precipitate out of the solution upon acidification and cooling. The solid can be collected by filtration, washed with a cold non-polar solvent like diethyl ether to remove any unreacted starting materials, and dried under vacuum.[8] If the product does not precipitate, the aqueous solution can be extracted with a suitable organic solvent, and the solvent removed under reduced pressure. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.

Applications in Medicinal Chemistry

The 3-(piperidin-1-yl)propanoic acid scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules, particularly those targeting the CNS.[10] Its structural features allow for its incorporation into compounds designed to interact with various receptors and enzymes.

GABAergic System Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS.[11] Dysregulation of the GABAergic system is implicated in several neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. The structural similarity of 3-(piperidin-1-yl)propanoic acid to GABA makes it an attractive scaffold for the design of GABA analogs and modulators of GABAergic neurotransmission, such as GABA uptake inhibitors.[11] By blocking the reuptake of GABA from the synaptic cleft, these inhibitors can prolong its inhibitory effects.

Histamine H3 Receptor Ligands

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the CNS. H3 receptor antagonists/inverse agonists have shown therapeutic potential for the treatment of cognitive disorders, sleep-wake disorders, and attention-deficit/hyperactivity disorder (ADHD). The piperidine moiety is a common feature in many potent and selective H3 receptor ligands.[12] The propanoic acid side chain of the title compound can be further functionalized to introduce pharmacophoric elements required for H3 receptor binding.

Sigma-1 Receptor Ligands

The sigma-1 receptor is a unique intracellular chaperone protein involved in various cellular processes, including the modulation of ion channels and intracellular signaling pathways. Sigma-1 receptor ligands are being investigated for their potential in treating neuropathic pain, neurodegenerative diseases, and psychiatric disorders. The piperidine scaffold is a key structural element in many sigma-1 receptor antagonists.[12]

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on 3-(piperidin-1-yl)propanoic acid derivatives are not extensively published, general principles for piperidine-containing compounds can be applied. The affinity and selectivity of these compounds for their biological targets are highly dependent on the nature and position of substituents on the piperidine ring.[1][13] For instance, in the context of histamine H3 receptor ligands, the substitution pattern on the piperidine ring can significantly influence the compound's activity.[12] The propanoic acid moiety provides a convenient handle for introducing diversity and exploring the chemical space around a particular biological target.

Diagram: General Strategy for Derivatization

Caption: A workflow illustrating the use of the scaffold in lead generation.

Pharmacokinetic (ADME/Tox) Considerations

The pharmacokinetic properties of piperidine-containing compounds are generally favorable.[2] The piperidine ring can enhance a molecule's metabolic stability and its ability to cross the blood-brain barrier.[3] However, the specific ADME/Tox profile of any derivative will be influenced by the nature of the substituents. In silico ADMET prediction tools can be valuable in the early stages of drug design to assess the potential liabilities of novel analogs.[14]

Conclusion and Future Perspectives

This compound is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis, favorable physicochemical properties, and the privileged nature of the piperidine scaffold make it an attractive starting point for the development of novel therapeutics, particularly for CNS disorders. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to derivatives of this compound and the exploration of its utility in the design of multi-target ligands for complex diseases. The continued application of this scaffold in drug discovery programs holds significant promise for the development of the next generation of medicines.

References

- Arkat USA.

- Bates RW, Ko W, Barát V. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Org Biomol Chem. 2020;18(5):810-829.

- BenchChem.

- CymitQuímica. This compound. Accessed January 31, 2026.

- Duthe S, et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem. 2025;299:118213.

- Google Patents. Preparation of (r)-3-aminopiperidine dihydrochloride. US20100029941A1.

- PubChem. This compound. Accessed January 31, 2026.

- CymitQuímica. This compound. Accessed January 31, 2026.

- Rácz A, et al. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. J Mol Struct. 2021;1231:129953.

- ResearchGate. Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Accessed January 31, 2026.

- ResearchGate. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Accessed January 31, 2026.

- ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. J Med Chem. 2021;64(15):11082-11101.

- White Rose Research Online.

- ResearchGate. Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Accessed January 31, 2026.

- PubMed. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Eur J Med Chem. 2015;105:196-208.

- Thieme. Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceut Fronts. 2023;5(01):e1-e14.

- IS MUNI. Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine.

- Medical University of Varna. Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Scripta Scientifica Pharmaceutica. 2023;10(1):49-55.

- MDPI.

- ResearchGate. An efficient synthesis of 3-arylpiperidines. Accessed January 31, 2026.

- The Journal of Organic Chemistry (ACS Publications). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. J Org Chem. 2016;81(23):11746-11759.

- Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Accessed January 31, 2026.

- Apollo Scientific. 3-(Piperidin-1-yl)propanoic acid. Accessed January 31, 2026.

- Google Patents. Method for purifying acid chlorides. US6727384B1.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound [cymitquimica.com]

- 5. This compound | C8H16ClNO2 | CID 13131921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. arkat-usa.org [arkat-usa.org]

- 9. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 10. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidine Scaffold: Structural Dynamics and Synthetic Architecture

This guide serves as a technical whitepaper on piperidine-containing compounds , designed for researchers and drug discovery scientists.[1] It synthesizes structural theory, synthetic methodology, and medicinal chemistry applications.[1][2][3][4]

Technical Whitepaper | Version 2.0

Executive Summary: The "Titan" of Medicinal Chemistry

Piperidine (azacyclohexane) is not merely a linker; it is a privileged scaffold present in over 70 FDA-approved therapeutics, including fentanyl, donepezil, and raloxifene.[1] Its ubiquity stems from its ability to modulate physicochemical properties (solubility, lipophilicity) and its defined spatial arrangement, which allows for precise vectorization of pharmacophores.[1] This guide moves beyond basic definitions to explore the conformational energetics , advanced synthesis , and functionalization strategies that drive modern piperidine research.[1]

Structural & Conformational Dynamics

Understanding the conformational landscape of piperidine is the prerequisite for rational drug design. Unlike planar heterocycles (e.g., pyridine), piperidine exists in a dynamic equilibrium dominated by the chair conformation , which minimizes torsional strain and 1,3-diaxial interactions.[1]

The Chair Conformation and A-Values

The piperidine ring adopts a chair conformation similar to cyclohexane but with a distinct difference: the presence of the nitrogen lone pair.

-

N-H Axial vs. Equatorial: In the gas phase and non-polar solvents, the N-H bond prefers the equatorial position. However, in polar solvents (or upon protonation), the equilibrium can shift.[1]

-

Substituent Positioning (A-Values): Substituents at C2, C3, or C4 generally prefer the equatorial orientation to avoid 1,3-diaxial repulsion.[1] The "A-value" (free energy difference between axial and equatorial conformers) guides this preference.

Visualization: Conformational Energy Landscape

The following diagram illustrates the logical flow of conformational analysis and the energy barriers involved.

Figure 1: Conformational energy landscape of piperidine. Note the specific inversion of preference caused by A(1,3) strain in N-acyl systems.[1]

Synthetic Methodologies: From Classical to State-of-the-Art

The synthesis of the piperidine core generally falls into three categories: Ring Construction (cyclization), Ring Reduction (hydrogenation), and Core Functionalization (C-H activation).

Comparative Synthetic Strategies

| Methodology | Mechanism | Key Advantages | Limitations |

| Pyridine Hydrogenation | Heterogeneous Catalysis (PtO₂, Rh/C) | Scalable; Stereoselective (cis-dominant) | Requires high pressure; Over-reduction risks |

| Dieckmann Condensation | Intramolecular Claisen | Access to 4-piperidones; C-C bond formation | Harsh basic conditions; Regioselectivity issues |

| RCM (Ring-Closing Metathesis) | Ru-carbene catalysis | High tolerance for functional groups | Cost of catalyst; Dilute conditions needed |

| C-H Functionalization | Photoredox / Transition Metal | Late-stage diversification; Atom economy | Substrate specific; often requires directing groups |

Protocol: Stereoselective Hydrogenation of Pyridines

A common challenge is synthesizing cis-2,6-disubstituted piperidines.[1] The following protocol utilizes a Rhodium-catalyzed approach to ensure cis-selectivity via facial adsorption.

Objective: Synthesis of cis-2,6-dimethylpiperidine from 2,6-lutidine. Mechanism: The substrate adsorbs flat onto the catalyst surface; hydrogen is added from the catalyst face, pushing substituents to the opposite face (cis).

Step-by-Step Protocol:

-

Preparation: In a high-pressure autoclave, dissolve 2,6-lutidine (10 mmol) in glacial acetic acid (20 mL). Acetic acid serves to protonate the nitrogen, preventing catalyst poisoning by the lone pair.

-

Catalyst Addition: Add 5 mol% Rh/C (5% wt). Safety Note: Add catalyst under inert atmosphere (Ar or N₂) to prevent ignition of solvent vapors.

-

Hydrogenation: Pressurize the vessel to 50 bar (725 psi) H₂. Heat to 60°C. Stir vigorously (1000 rpm) to eliminate mass-transfer limitations.

-

Monitoring: Monitor H₂ uptake. Reaction typically completes in 6-12 hours.[1]

-

Workup: Filter the catalyst through a Celite pad (Caution: Pyrophoric residue).

-

Neutralization: Basify the filtrate with aqueous NaOH (to pH >12) to liberate the free amine.

-

Extraction: Extract with Dichloromethane (DCM) x3. Dry over Na₂SO₄ and concentrate.

-

Validation: Verify cis stereochemistry via ¹H NMR (look for specific coupling constants of axial protons).

Medicinal Chemistry & SAR: The "Piperidine Effect"

In drug development, the piperidine ring is often used to modulate pKa and hERG channel liability .

Basicity and Permeability

The pKa of the piperidine nitrogen is typically ~10-11. At physiological pH (7.4), it is >99% protonated.[1]

-

Problem: High ionization reduces passive membrane permeability (CNS penetration).

-

Solution: Introduce electron-withdrawing groups (EWGs) like fluorine at the C3/C4 position or convert to an amide/carbamate to lower pKa.

C-H Functionalization Workflow

Modern SAR exploration utilizes "late-stage functionalization" to add polarity or lipophilicity without rebuilding the scaffold.[1]

Figure 2: Decision tree for Late-Stage C-H Functionalization of Piperidine.

References

-

Piperidine-containing drugs and recently studied analogs. PubMed.[1] Retrieved from [Link]

-

Conformational analysis of piperidine. CDC Stacks. Retrieved from [Link]

-

Recent Advances in the Synthesis of Piperidines. Organic Chemistry Portal. Retrieved from [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines. NIH. Retrieved from [Link]

Sources

Solubility Profile of 3-(Piperidin-1-yl)propanoic Acid Hydrochloride: A Technical Guide

Part 1: Executive Technical Summary

3-(Piperidin-1-yl)propanoic acid hydrochloride (CAS 14788-15-9) serves as a critical amphiphilic building block in medicinal chemistry, particularly in the synthesis of peptide mimetics and neurological therapeutics. As the hydrochloride salt of a

This guide provides a structural analysis of its solubility behavior, distinguishing between thermodynamic equilibrium states and kinetic dissolution rates.[1] It establishes a self-validating framework for solvent selection during synthesis and purification.

Part 2: Physicochemical Characterization[1]

Understanding the solubility of this compound requires a precise analysis of its ionization states.[1] Unlike its free zwitterionic form, the hydrochloride salt exists predominantly as a cationic species in acidic to neutral media, significantly altering its solvation energy.[1]

Molecular Identity & Properties

| Property | Specification | Technical Note |

| IUPAC Name | This compound | |

| CAS Number | 14788-15-9 | Distinct from free acid (26371-07-3) |

| Molecular Weight | 193.67 g/mol | C |

| Physical State | White to off-white crystalline solid | Hygroscopic tendency due to salt form |

| Predicted pKa | Values estimated based on piperidine/propanoic acid substructures | |

| LogP (Oct/Wat) | ~ -1.5 (Salt form) | Highly hydrophilic; poor membrane permeability without formulation |

Ionization-Dependent Solubility Logic

The compound exhibits pH-dependent solubility ("U-shaped" profile), a critical factor for liquid formulation and extraction.[1]

-

pH < 4 (Cationic Dominance): The molecule is fully protonated (

/ -

pH 4–9 (Isoelectric Region): As pH approaches the isoelectric point (pI

6.8), the concentration of the zwitterionic form ( -

pH > 10 (Anionic Dominance): Deprotonation of the ammonium group yields the anionic species (

/

Part 3: Solubility Profile Analysis

The following data categorizes solvent compatibility based on dielectric constant (

Solvent Compatibility Matrix

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Aqueous | Water ( | Very High (>100 mg/mL) | Favorable ion-dipole interactions; lattice energy easily overcome by hydration.[1] |

| Protic Polar | Methanol, Ethanol | High (>50 mg/mL) | HCl salts of monoamine monocarboxylic acids are typically highly soluble in lower alcohols, unlike some neutral zwitterions.[1] |

| Aprotic Polar | DMSO, DMF | High (>50 mg/mL) | Strong solvation of the cation; ideal for |

| Aprotic Polar | Acetonitrile, Acetone | Moderate to Low | Solubility decreases significantly; often used as anti-solvents for crystallization.[1] |

| Non-Polar | Hexane, Toluene, Et2O | Insoluble (<0.1 mg/mL) | Lack of dipole moment to stabilize the ionic salt lattice.[1] |

Thermodynamic vs. Kinetic Solubility

-

Kinetic Solubility: In high-throughput screening (e.g., from DMSO stock into buffer), this compound may show supersaturation.[1] It precipitates slowly due to the stability of the hydration shell around the piperidinium cation.

-

Thermodynamic Solubility: The equilibrium solubility is high, but the rate of dissolution can be impacted by the crystal habit. The hydrochloride salt typically crystallizes in a stable lattice that requires agitation to dissolve fully in viscous solvents (e.g., PEG-400).

Part 4: Experimental Methodologies

Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask)[1]

Objective: Determine the saturation solubility in a specific solvent system with high accuracy.

Reagents:

-

3-(Piperidin-1-yl)propanoic acid HCl (Dry powder)

-

Target Solvent (HPLC Grade)

-

0.45 µm PTFE Syringe Filters

Workflow:

-

Saturation: Add excess solid compound (approx. 200 mg) to 1.0 mL of solvent in a glass vial.

-

Agitation: Incubate at 25°C with constant orbital shaking (200 rpm) for 24 hours. Note: 24h is sufficient for salts; 48-72h recommended if zwitterion formation is suspected.

-

Verification: Visually confirm undissolved solid remains. If clear, add more solid and repeat.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through 0.45 µm PTFE filter. Pre-saturate filter to avoid adsorption loss.

-

Quantification: Dilute the filtrate (1:100) and analyze via HPLC-UV (210 nm) or LC-MS against a standard curve.

Protocol: pH-Solubility Profiling

Objective: Map the solubility trough to identify the optimal pH for precipitation/purification.

Workflow:

-

Prepare a 100 mg/mL stock solution in 0.1 M HCl.

-

Aliquot into 5 vials.

-

Adjust pH of vials to 2.0, 4.0, 6.0, 8.0, and 10.0 using NaOH/HCl.

-

Observe for precipitation (turbidity).

-

Centrifuge turbid samples and analyze supernatant concentration.

Part 5: Mandatory Visualization

Solubility Screening Workflow

Caption: Logical workflow for determining thermodynamic solubility and decision gates for formulation.

pH-Dependent Ionization Pathway

Caption: Ionization states of 3-(Piperidin-1-yl)propanoic acid across the pH scale affecting solubility.

Part 6: Implications for Drug Development[4][5]

Synthesis & Purification

-

Recrystallization: The high solubility in methanol and insolubility in ether makes MeOH/Et2O an excellent solvent pair for recrystallization.[1] Dissolve the crude HCl salt in minimum hot methanol and precipitate by adding diethyl ether.

-

Extraction: To extract the compound from an aqueous reaction mixture, adjust the pH to ~12 (anionic form) to drive it into an organic layer (like DCM), although its high polarity may still require salting out or the use of n-Butanol.[1]

Formulation

-

Injectables: The HCl salt is ideal for aqueous injectables due to high solubility.[1] However, ensure the formulation pH is buffered below 6.0 to prevent micro-precipitation of the zwitterion or free base if the concentration is near saturation.

-

Stability: As a hydrochloride salt, the compound is hygroscopic. Formulation in dry environments (humidity < 40%) is critical to prevent caking.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13131921, this compound. Retrieved from [Link][1][2][3]

-

Hayashi, K., et al. (1966).[1] Solubilities Studies of Basic Amino Acids. Journal of Agricultural and Chemical Society of Japan. (Demonstrates high alcohol solubility of amino acid hydrochlorides). Retrieved from [Link]

-

Williams, R. (2022).[1][4] pKa Data Compilation. Organic Chemistry Data. (Reference for piperidine and carboxylic acid pKa values). Retrieved from [Link][1]

Sources

discovery and history of 3-(Piperidin-1-yl)propanoic acid hydrochloride

The Structural Anchor: A Technical Guide to 3-(Piperidin-1-yl)propanoic Acid Hydrochloride

Part 1: Executive Summary & Significance[1]

This compound (CAS: 14788-15-9) is not a blockbuster drug in itself, but rather a "silent workhorse" in medicinal chemistry.[1] It serves as a critical bifunctional building block —providing both a carboxylic acid handle for conjugation and a basic piperidine moiety that modulates solubility and pharmacokinetic (PK) profiles.[1]

While often overlooked in favor of more complex heterocycles, this molecule represents a fundamental structural motif found in the metabolic pathways of blockbuster drugs like Pitolisant (Wakix®) and serves as a key intermediate in the synthesis of somatostatin receptor 4 (SSTR4) agonists and PCSK9 inhibitors.[1] Its value lies in its ability to introduce a "solubility tail" (the protonatable piperidine) via a flexible three-carbon linker (propanoic acid), a strategy widely used to optimize the physicochemical properties of lipophilic drug candidates.[1]

Part 2: Chemical History & Genealogy

The history of 3-(Piperidin-1-yl)propanoic acid is inextricably linked to the evolution of the Michael Addition reaction.[1] Unlike natural products isolated from flora, this compound is a child of early 20th-century synthetic organic chemistry.[1]

-

The Michael Era (Late 19th Century): The reaction of amines with

-unsaturated carbonyls (like acrylic acid) was pioneered by Arthur Michael.[1] The synthesis of -

The "Solubility Tail" Revolution (1970s-1990s): As drug discovery moved toward high-throughput screening, lipophilicity became a major hurdle.[1] Medicinal chemists began systematically appending basic amine side chains to lead compounds to improve aqueous solubility (via protonation at physiological pH).[1] The 3-(piperidin-1-yl)propyl motif emerged as a privileged scaffold because the 3-carbon chain prevents steric clash between the bulky piperidine and the target pharmacophore.[1]

-

Modern Era (2000s-Present): The compound gained renewed interest with the development of Pitolisant , a histamine H3 receptor antagonist.[1] 3-(Piperidin-1-yl)propanoic acid is structurally homologous to the oxidative metabolites of Pitolisant, serving as a reference standard in metabolic stability studies.[1]

Part 3: Synthesis & Reaction Mechanism

The industrial synthesis of this compound relies on the aza-Michael addition .[1] This pathway is preferred over alkylation of piperidine with 3-halopropionic acids due to higher atom economy and the avoidance of genotoxic alkyl halides.[1]

The Mechanism (Aza-Michael Addition)

The nucleophilic nitrogen of piperidine attacks the

Figure 1: Mechanistic pathway for the synthesis of this compound via aza-Michael addition.[1]

Validated Experimental Protocol

Note: This protocol is designed for high purity (98%+) synthesis suitable for biological assays.

Reagents:

-

Piperidine (1.0 equiv)[1]

-

Methyl Acrylate (1.1 equiv)[1]

-

Solvent: Methanol (MeOH)

-

Hydrolysis Base: NaOH (2M)

-

Acidification: HCl (conc.)[1]

Step-by-Step Workflow:

-

Addition: Dissolve piperidine in MeOH at 0°C. Add methyl acrylate dropwise over 30 minutes. The reaction is exothermic; temperature control prevents polymerization of the acrylate.[1]

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]

-

Hydrolysis: Add 2M NaOH (2.0 equiv) directly to the reaction mixture. Heat to 60°C for 2 hours to cleave the methyl ester.

-

Workup: Evaporate MeOH. The aqueous residue contains the sodium salt.[1] Wash with diethyl ether (2x) to remove unreacted organics.[1]

-

Salt Formation: Acidify the aqueous layer to pH 1 with conc.[1] HCl. Evaporate to dryness.

-

Purification: The residue is a mixture of product and NaCl.[1] Extract the product with hot absolute ethanol (NaCl is insoluble).[1] Filter and cool the ethanol filtrate to crystallize the pure hydrochloride salt.[1]

Critical Control Point: The free acid exists as a zwitterion and is highly water-soluble, making extraction difficult.[1] Forming the HCl salt and using the "ethanol extraction" method is the most reliable way to separate it from inorganic salts.[1]

Part 4: Structural & Pharmacological Utility

The utility of this molecule stems from its structural homology to key neurotransmitters and its physicochemical properties.[1]

Structural Homology Map

It shares the

Figure 2: Structural relationships between 3-(Piperidin-1-yl)propanoic acid and biologically active molecules.

Application in Drug Design[1]

-

Solubility Enhancement: The piperidine nitrogen has a pKa of ~10.[1] At physiological pH (7.4), it is protonated.[1] Attaching this moiety to a hydrophobic drug molecule (via an amide bond using the carboxylic acid) can increase aqueous solubility by orders of magnitude.[1]

-